4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine
Description
Chemical Structure and Key Features 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine (CAS: 113728-97-5) is a substituted piperidine derivative with the molecular formula C₁₀H₂₁NO (MW: 171.28 g/mol) . Its structure includes:
- A piperidine ring with a methoxy group (-OCH₃) and a methyl group (-CH₃) at the 4- and 1-positions, respectively.
- An N-Boc (tert-butoxycarbonyl)-protected methylamino group (-NH-Boc-CH₃) at the 4-position.
The N-Boc group is a common protecting moiety in organic synthesis, enhancing solubility in non-polar solvents and preventing unwanted side reactions during multi-step syntheses . This compound is often used as an intermediate in pharmaceuticals and agrochemicals due to its conformational flexibility and ability to participate in hydrogen bonding via the Boc carbonyl group .
Properties
IUPAC Name |
tert-butyl N-[(4-methoxy-1-methylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)14-10-13(17-5)6-8-15(4)9-7-13/h6-10H2,1-5H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKLEGVAKIELCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCN(CC1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Introduction of Methoxy and Methylamino Groups on Piperidine
The starting material is often a piperidine derivative such as 4-piperidone or 1-methylpiperidine. The methoxy group is introduced via nucleophilic substitution or alkylation reactions, while the methylamino group is incorporated through amination reactions.
- For example, reaction of a 4-piperidone derivative with methylamine or a methylamino reagent under controlled conditions introduces the methylamino substituent at the 4-position.
- The methoxy substituent can be introduced either by direct alkylation or by using methoxy-containing reagents.
Step 2: Boc Protection of the Amino Group
The amino group is protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions and to stabilize the molecule during subsequent synthetic steps.
- Typically, the reaction involves treating the amino-substituted piperidine intermediate with tert-butyl carbamate in the presence of a suitable catalyst or under reflux conditions.
- The Boc group is introduced via carbamate formation, which is a well-established method for protecting primary and secondary amines.
Step 3: Purification and Isolation
- After completion of the reaction, the mixture is concentrated, and the product is precipitated or crystallized using solvents such as ethanol or n-heptane.
- Filtration and drying yield the pure 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine as a white solid.
Representative Experimental Procedure (Adapted from Patent CN107805218B)
| Step | Reagents and Conditions | Description | Yield and Purity |
|---|---|---|---|
| 1 | N-benzyl-4-piperidone (1.00 mol), ammonium chloride (10 mmol), trimethyl orthoformate (1.00 mol), methanol (400 mL), reflux 2 h | Formation of intermediate via reaction of piperidone with orthoformate and ammonium chloride | Intermediate isolated after methanol evaporation |
| 2 | Addition of tert-butyl carbamate (1.20 mol), toluene (600 mL), heated to 80-100 °C for 3 h with methanol removal | Boc protection step with continuous removal of methanol byproduct | 81% yield of Boc-protected intermediate, white solid |
| 3 | Hydrogenation: Boc intermediate (0.816 mol), methanol (2.3 L), 5% Pd/C (11.8 g), hydrogen pressure 0.8-1.0 MPa, 80 °C, 8 h | Catalytic hydrogenation to remove benzyl protecting group or reduce intermediates | 88.7% yield of 4-Boc-aminopiperidine, purity 99.0% by GC, mp 161.7-163.3 °C |
This method can be adapted for the synthesis of 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine by modifying the starting materials and reaction conditions to introduce the methoxy and methylamino groups appropriately.
Data Table Summarizing Key Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C13H26N2O3 |
| Molecular Weight | 258.36 g/mol |
| Chemical Name | tert-butyl N-[(4-methoxy-1-methylpiperidin-4-yl)methyl]carbamate |
| CAS Number | 1227266-85-4 |
| Boc Protection Reagents | tert-butyl carbamate, toluene, reflux conditions |
| Functionalization Reagents | Methylamine derivatives, methoxy alkylating agents |
| Catalysts | Pd/C for hydrogenation steps |
| Typical Yields | 80-90% per step (depending on exact protocol) |
| Purity | >99% by GC or HPLC |
Research Findings and Analysis
- The Boc protecting group is critical for stabilizing the amino functionality during synthesis and purification, preventing side reactions that could lower yield or purity.
- The methoxy group introduction requires careful control of reaction conditions to avoid over-alkylation or side reactions.
- Catalytic hydrogenation using Pd/C under mild pressure and temperature efficiently removes protecting groups or reduces intermediates without affecting the Boc group.
- The overall synthetic route is amenable to scale-up due to relatively high yields and straightforward purification steps.
- This compound serves as a versatile intermediate for further functionalization in pharmaceutical synthesis, particularly in analgesic and anti-inflammatory drug development.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the Boc-protected amino group to a free amine.
Substitution: Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of 4-methoxy-1-methyl-4-oxo-piperidine.
Reduction: Formation of 4-methoxy-1-methyl-4-amino piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
This compound is widely utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to play a crucial role in the development of analgesics and anti-inflammatory drugs. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its reactivity and stability during synthetic processes, making it a valuable asset in drug formulation .
Therapeutic Applications
Research indicates that derivatives of 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine exhibit potential biological activities. For instance, compounds similar to this piperidine derivative have shown effectiveness as neuraminidase inhibitors, which are crucial in treating viral infections like influenza. Additionally, studies suggest anti-inflammatory properties, with certain derivatives modulating inflammatory pathways by inhibiting TNFα production in immune cells .
Peptide Synthesis
Enhancing Peptide Coupling Reactions
The compound is frequently employed in peptide coupling reactions, significantly improving the efficiency and yield of peptide synthesis. This is particularly important in drug discovery and development where peptides serve as potential therapeutic agents. The stability provided by the Boc group allows for selective deprotection under controlled conditions, facilitating the synthesis of complex peptide structures .
Biochemical Research
Studies on Enzyme Inhibitors
In biochemical research, 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine is utilized to study enzyme inhibitors. Its application helps researchers understand biological pathways and develop new therapeutic strategies. For example, it has been investigated for its inhibitory effects on cysteine proteases like Cathepsin S, which are implicated in various diseases such as diabetes and cancer .
Material Science
Development of Specialized Polymers
The compound can also be used in material science for creating specialized polymers. These materials possess unique properties that can be tailored for specific industrial applications. The ability to modify the piperidine structure allows for innovations in polymer chemistry, leading to advancements in materials with enhanced performance characteristics .
Analytical Chemistry
Reference Standard in Analytical Methods
In analytical chemistry, 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine serves as a reference standard. It aids in the accurate identification and quantification of related compounds within complex mixtures. This application is critical for ensuring the reliability and validity of analytical results across various research disciplines .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The methoxy and methyl groups may influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
N-Boc-4-Aminopiperidine (CAS: 87120-72-7)
N-Boc-4-Methylenepiperidine (CAS: 159635-49-1)
N-Boc-Piperidine-4-carboxylic Acid (CAS: Varies)
Key Research Findings
Conformational Dynamics
- 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine adopts a twist-boat conformation to alleviate steric strain between the 4-methoxy and N-Boc-methylamino groups. This contrasts with N-Boc-4-aminopiperidine, which favors a chair conformation with axial Boc placement .
- The methoxy group enhances electron density at the piperidine nitrogen, increasing nucleophilicity compared to unsubstituted N-Boc piperidines .
Stability and Degradation
- Under oxidative conditions (e.g., KMnO₄), the methylamino group in the target compound degrades to form 3-(methylamino)piperidine derivatives, whereas N-Boc-4-methylenepiperidine undergoes epoxidation .
Biological Activity
4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine is a synthetic compound belonging to the piperidine class, which is widely recognized in medicinal chemistry for its versatility and application in drug development. This compound features a methoxy group, a methyl group, and a tert-butoxycarbonyl (Boc) protected methylamino group, making it a valuable intermediate in various chemical reactions and biological studies.
- Chemical Formula : CHNO
- CAS Number : 1227266-85-4
- Molecular Weight : 218.28 g/mol
The structure of the compound allows for multiple reaction pathways, including oxidation, reduction, and substitution, leading to a variety of derivatives that can be synthesized for further biological evaluation.
The biological activity of 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine primarily involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, facilitating interactions with enzymes or receptors. The methoxy and methyl groups may influence the compound's binding affinity and selectivity.
Therapeutic Potential
Research indicates that this compound has potential therapeutic properties, particularly in the context of drug development. It has been investigated for its interactions with various biomolecules and its potential applications in treating diseases through enzyme inhibition or receptor modulation .
Case Studies
-
LSD1 Inhibition :
- A related study explored compounds with structural similarities to 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine as inhibitors of lysine-specific demethylase 1 (LSD1). The findings demonstrated significant inhibitory activity with IC values as low as 62 nM for certain derivatives, highlighting the importance of structural modifications in enhancing potency .
-
Orexin Receptor Agonists :
- Another study focused on compounds that act as dual orexin receptor agonists, which are relevant in treating conditions like narcolepsy. The interactions of similar piperidine derivatives with orexin receptors showed promising efficacy, suggesting that modifications to the piperidine structure could yield compounds with enhanced biological activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring significantly affect the biological activity of related compounds. For instance, the introduction of different substituents on the piperidine moiety can lead to variations in potency against specific targets such as LSD1 and orexin receptors. The presence of basic nitrogen atoms within the piperidine structure is crucial for maintaining high binding affinity .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target | IC (nM) | Reference |
|---|---|---|---|
| 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine | LSD1 | 62 | |
| Compound A (related structure) | Orexin Receptor | 107 | |
| Compound B (related structure) | MAGL | 80 |
Table 2: Structural Modifications and Their Effects
| Modification Type | Impact on Activity | Example Compound |
|---|---|---|
| N-substituent variation | Increased selectivity for LSD1 | Compound 2 |
| Ring substitution | Enhanced binding affinity | Compound A |
| Boc deprotection | Activation of biological activity | 4-Methoxy derivative |
Q & A
Basic Research FAQs
Q. What are the recommended safety protocols for handling and storing 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine?
- Methodological Answer :
- Storage : Store in a cool, dry place (2–8°C) under inert gas (e.g., nitrogen) to prevent degradation. Avoid exposure to moisture and direct sunlight .
- Handling : Use PPE, including nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .
- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks. Use P95 respirators for particulate control and OV/AG/P99 filters for higher exposure scenarios .
Q. What are the common synthetic routes to prepare 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine?
- Methodological Answer :
- Step 1 : Start with a piperidine precursor (e.g., 1-benzylpiperidin-4-one). Perform reductive amination using sodium triacetoxylborohydride (STAB) in dichloroethane to introduce the methylamino group .
- Step 2 : Protect the amine with a Boc group using Boc anhydride in acetone with potassium carbonate as a base .
- Step 3 : Remove the benzyl protecting group via hydrogenolysis (H₂/Pd-C) or acidic cleavage (e.g., 1-chloroethyl chloroformate followed by methanol reflux) .
Q. How can researchers purify this compound and validate its purity?
- Methodological Answer :
- Purification : Triturate the crude product with diethyl ether to remove polar impurities. For further refinement, use column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS. Check for residual solvents (e.g., dichloroethane) using GC-MS .
Advanced Research FAQs
Q. How can reaction conditions be optimized to improve yields in Boc protection/deprotection steps?
- Methodological Answer :
- Solvent Selection : Use acetone or THF for Boc protection, as they minimize side reactions compared to DCM .
- Base Optimization : Replace potassium carbonate with DMAP in catalytic amounts to accelerate Boc activation .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) or in situ IR spectroscopy for Boc group disappearance (C=O stretch at ~1680 cm⁻¹) .
Q. What advanced techniques are used to resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.2–3.4 ppm). FT-IR identifies functional groups (Boc C=O at ~1680 cm⁻¹) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-311++G**) to predict bond angles, electrostatic potential maps, and HOMO-LUMO gaps. Compare with X-ray crystallography data if available .
Q. How can researchers synthesize bioactive derivatives (e.g., metal complexes) from this compound?
- Methodological Answer :
- Derivatization : React the deprotected amine (post-Boc removal) with thiosemicarbazides or metal salts (Mn²⁺, Cu²⁺) in ethanol/water to form complexes. Monitor coordination via UV-Vis (d-d transitions) .
- Propionate Derivatives : Esterify the piperidine ring with propionyl chloride in basic conditions (e.g., triethylamine) to enhance lipophilicity for biological assays .
Q. How should contradictory data (e.g., conflicting NMR shifts or yields) be analyzed and resolved?
- Methodological Answer :
- Reproducibility Checks : Verify solvent deuteration (e.g., CDCl₃ vs. DMSO-d₆) and temperature effects on NMR shifts. Re-run reactions under inert atmospheres to exclude oxidation .
- Yield Discrepancies : Optimize stoichiometry (e.g., 1.2 eq Boc anhydride) and reaction time (12–24 hours). Use LC-MS to identify by-products (e.g., over-alkylation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
